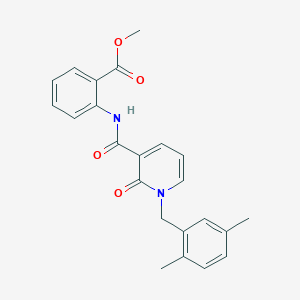

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiazole-4-carboxylate is not directly reported in the provided papers. However, similar compounds have been synthesized which can offer insight into potential synthetic routes. For instance, a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized from thiosemicarbazones, which were cyclized with ethyl bromopyruvate to yield the desired compounds . Another related compound, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, was synthesized and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of this compound is not described in the provided papers. However, the structure of a related compound, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, was determined and found to form a hydrogen-bonded dimer consisting of N—H∙∙∙N interactions, with additional N—H∙∙∙O interactions involving the carboxylate O atoms . This information could be relevant when considering the molecular structure of the compound of interest, as similar hydrogen bonding patterns may be present.

Chemical Reactions Analysis

The provided papers do not discuss chemical reactions specifically involving this compound. However, related compounds have been used in further chemical transformations. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate was reacted with various arylidinemalononitrile derivatives to prepare ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a)pyridine-4-carboxylate derivatives . These reactions could provide a basis for predicting the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the papers do discuss the properties of structurally similar compounds. For instance, the antimicrobial and antioxidant properties of a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were evaluated, with some compounds showing promising results . Additionally, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined, providing data on its solid-state properties . These findings could be indicative of the properties that the compound of interest might exhibit.

Aplicaciones Científicas De Investigación

Schistosomicidal Agents

Research focused on the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, exploring compounds like ethyl 2-acetamido-5-bromothiazole-4-carboxylate for their potential as schistosomicidal agents. This work highlights the exploration of thiazole derivatives for treating schistosomiasis, a significant health concern in tropical regions (El-kerdawy et al., 1989).

Anticancer Activity

A study synthesizing novel heterocycles from a building block chemically related to the compound of interest showed potent anticancer activity against colon cancer cell lines. This research underscores the potential of thiazole derivatives in developing new anticancer drugs, highlighting the structural versatility and biological efficacy of such compounds (Abdel-Motaal et al., 2020).

Antimicrobial Studies

Another study demonstrated the antimicrobial properties of 4-oxo-thiazolidine derivatives, synthesized from ethyl (4-chlorophenoxy)acetate. These findings reveal the broad spectrum of biological activities exhibited by thiazole and its derivatives, offering promising avenues for developing new antimicrobial agents (Patel et al., 2009).

Molluscicidal Properties

Further research into thiazolo[5,4-d]pyrimidines showed molluscicidal properties, indicating the potential of thiazole derivatives in controlling snail populations that serve as vectors for diseases like schistosomiasis. This area of study opens up new strategies for disease control and prevention, emphasizing the chemical versatility of thiazole compounds (El-bayouki & Basyouni, 1988).

Mecanismo De Acción

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects of this compound require further investigation .

Propiedades

IUPAC Name |

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O4S/c1-2-21-13(20)10-7-23-14(17-10)18-12(19)6-22-11-4-3-8(15)5-9(11)16/h3-5,7H,2,6H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAYGJFYVNSHQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)

![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)

![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)